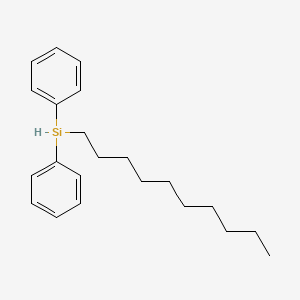
Decyldiphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyldiphenylsilane is an organosilicon compound with the molecular formula C22H32Si. It is characterized by the presence of a silicon atom bonded to a decyl group and two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyldiphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a catalyst, such as platinum or rhodium complexes, to facilitate the addition of the silicon-hydrogen bond to an alkene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the reaction of diphenylsilane with decene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Decyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom in this compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to other organosilicon compounds with different functional groups.
Substitution: The phenyl groups in this compound can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon compounds.
Substitution: Phenyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Decyldiphenylsilane has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of decyldiphenylsilane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across carbon-carbon double bonds. This process involves the formation of a hypervalent silicon intermediate, which facilitates the addition reaction .
Vergleich Mit ähnlichen Verbindungen
- Dichlorodiphenylsilane
- Dimethylphenylsilane
- Dimethoxydiphenylsilane
- Diphenyl (silane-d2)
- Dodecyltriethoxysilane
- Methyldiethoxysilane
Comparison: Decyldiphenylsilane is unique due to its specific combination of a decyl group and two phenyl groups bonded to a silicon atom. This structure imparts distinct chemical properties, such as increased hydrophobicity and stability, compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
18754-81-9 |
|---|---|
Molekularformel |
C22H32Si |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
decyl(diphenyl)silane |
InChI |
InChI=1S/C22H32Si/c1-2-3-4-5-6-7-8-15-20-23(21-16-11-9-12-17-21)22-18-13-10-14-19-22/h9-14,16-19,23H,2-8,15,20H2,1H3 |
InChI-Schlüssel |
VDROTMXTTMTQCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















